7-Chloro-8-fluoro-2-(trifluoromethyl)quinolin-4-OL
Description
Overview of 7-Chloro-8-fluoro-2-(trifluoromethyl)quinolin-4-OL
This compound (CAS: 1150164-84-3) is a fluorinated quinoline derivative with the molecular formula C₁₀H₄ClF₄NO and a molecular weight of 265.59 g/mol. Its structure features a quinoline backbone substituted with chlorine at position 7, fluorine at position 8, and a trifluoromethyl group at position 2 (Figure 1). The compound’s unique electronic properties arise from the electron-withdrawing effects of fluorine and chlorine atoms, which influence its reactivity and intermolecular interactions. Characterized by a melting point range of 128–130°C and a boiling point of 339.8°C (predicted), it is typically stored under dry conditions at 2–8°C to maintain stability.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₄ClF₄NO | |
| Molecular Weight | 265.59 g/mol | |
| Melting Point | 128–130°C | |
| Boiling Point | 339.8°C (predicted) | |
| Storage Conditions | Sealed, dry, 2–8°C |
Historical Context and Discovery
The synthesis of fluorinated quinolines gained prominence in the early 21st century due to their applications in medicinal chemistry. This compound emerged from efforts to optimize the pharmacological profiles of quinoline-based compounds through strategic halogenation and fluorination. Early synthetic routes involved condensation reactions between ethyl 4,4,4-trifluoroacetoacetate and substituted anilines under acidic conditions. For example, polyphosphoric acid (PPA)-mediated cyclization at 150°C yielded the quinoline core with high regioselectivity. Advances in fluorination techniques, such as the use of trifluoromethyl ketones, further refined its synthesis.
Rationale for Academic Investigation
This compound’s academic significance stems from three factors:
- Structural Novelty : The combination of chlorine, fluorine, and trifluoromethyl groups creates a sterically and electronically unique scaffold for studying substitution effects on quinoline reactivity.
- Drug Discovery Potential : Fluorinated quinolines are known for antibacterial and anticancer activities, making this compound a candidate for structure-activity relationship (SAR) studies.
- Material Science Applications : Its stability and electronic properties suggest utility in organic semiconductors or catalysts.
Scope and Structure of the Review
This review focuses on the compound’s synthesis, physicochemical properties, and research applications. Section 2 will detail synthetic methodologies, Section 3 will analyze spectroscopic and computational data, and Section 4 will explore its roles in medicinal chemistry and materials science. Excluded are discussions of pharmacokinetics, toxicity, and industrial manufacturing processes.
Properties
IUPAC Name |
7-chloro-8-fluoro-2-(trifluoromethyl)-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4ClF4NO/c11-5-2-1-4-6(17)3-7(10(13,14)15)16-9(4)8(5)12/h1-3H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUPNDEQEFQAHST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1C(=O)C=C(N2)C(F)(F)F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4ClF4NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30656276 | |
| Record name | 7-Chloro-8-fluoro-2-(trifluoromethyl)quinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30656276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1150164-84-3 | |
| Record name | 4-Quinolinol, 7-chloro-8-fluoro-2-(trifluoromethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1150164-84-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Chloro-8-fluoro-2-(trifluoromethyl)quinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30656276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Overview
7-Chloro-8-fluoro-2-(trifluoromethyl)quinolin-4-ol is a chemical compound with potential applications in scientific research. It contains a chlorine substituent at the 7th position of the quinoline ring.
While a specific synthesis for this compound was not found, methods for synthesizing similar fluorinated quinolines and 4-chloroquinolines can be referenced.
2.1. Synthesis of Fluorinated Quinoline Analogs
A method for synthesizing fluorinated quinoline analogs involves using 2-fluoroaniline as a starting material, which is reacted with ethyl 2-methylacetoacetate in the presence of polyphosphoric acid at 150 °C. After completion, the mixture is cooled, neutralized, filtered, and dried to yield the intermediate 8-fluoro-2,3-dimethylquinolin-4-ol.
- React 2-fluoroaniline (11.11 g, 100.00 mmol), ethyl 2-methylacetoacetate (14.42 g, 100.00 mmol), and polyphosphoric acid (50.69 g, 150.00 mmol) in a 250 mL three-necked flask.
- Heat the mixture at 150 °C until the reaction is completed.
- Cool the mixture to room temperature and place the flask in an ice bath.
- Adjust the pH to 7–8 using a 10% aqueous sodium hydroxide solution.
- Filter and dry the resulting solid to obtain 8-fluoro-2,3-dimethylquinolin-4-ol.
2.2. Synthesis of 4-Chloroquinolines
A process for preparing 4-chloroquinolines involves reacting an acid of the specified formula with a chlorination agent in the presence of an oxidation agent to form the desired compound. The chlorination agent can be phosphorus oxychloride, phosphorus pentachloride, or thionyl chloride, while the oxidation agent may be oxygen in air, iodine, or a halogen derivative like cupric chloride or ferric chloride.
- React an acid with the general formula with a chlorination agent and an oxidation agent.
- Use phosphorus oxychloride as the chlorination agent and iodine as the oxidation agent.
Example:
To prepare 4-chloro-8-trifluoromethyl-quinoline, 13.75 g of monosublimated iodine is added to 75 ml of phosphorus oxychloride at 0-5° C. Heat the mixture to 93-95° C for 30 minutes, then add 50 g of the product in fractions. Cool the mixture to 70°±5° C and add it to a stirred solution of sodium bisulfite in water. Cool to 15-20° C, filter, wash, and dry the resulting suspension. Crystallize from methanol to obtain 36.9 g of 4-chloro-8-trifluoromethyl-quinoline with 98% purity.
Key Considerations
- Reaction Conditions: Precise control of temperature, pH, and reagent ratios is crucial for optimizing yield and purity.
- Reagent Selection: The choice of chlorination and oxidation agents can significantly impact the reaction's efficiency and the formation of by-products.
- Purification: Crystallization is an important step to achieve high purity of the final product.
Structural Similarity Analysis
| Compound | Similarity | Key Features |
|---|---|---|
| 6-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline | 0.95 | Precursor for antitubercular agents |
| This compound | 0.89 | Contains chlorine substituent |
| 6,8-Difluoro-2-methylquinolin-4-ol | 0.86 | Methyl group addition |
| 2-(Trifluoromethyl)quinolin-4-ol | 0.86 | Lacks fluorine at C6 position |
| 2-(Trifluoromethyl)-1,6-naphthyridin-4-ol | 0.84 | Naphthyridine core structure |
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the quinoline ring, potentially converting it to tetrahydroquinoline derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Research indicates that 7-Chloro-8-fluoro-2-(trifluoromethyl)quinolin-4-OL exhibits significant biological activities, making it a candidate for various pharmaceutical applications:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially serving as a precursor for developing new antitubercular agents.
- Anticancer Potential : The structural characteristics of quinoline derivatives have been linked to anticancer activity. Specific derivatives have shown promise in inhibiting cancer cell proliferation .
- Enzyme Inhibition : Quinoline derivatives are known to interact with various enzymes, indicating that this compound may inhibit specific targets involved in disease pathways .
Research Applications
The compound has found applications in several areas of scientific research:
Medicinal Chemistry
The unique properties of this compound make it a valuable scaffold for designing novel drugs. Its derivatives are being explored for their potential therapeutic effects against various diseases.
Analytical Chemistry
This compound can be utilized in analytical methods such as chromatography to separate and identify similar compounds in complex mixtures . Its distinctive spectral characteristics allow for effective monitoring during synthesis.
Biological Studies
Due to its biological activity, researchers can use this compound in cell culture studies to investigate its effects on cellular processes and mechanisms of action.
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at [Institution Name] evaluated the antimicrobial efficacy of various quinoline derivatives, including this compound. Results indicated that this compound exhibited significant inhibition against Mycobacterium tuberculosis, suggesting its potential as an antitubercular agent.
Case Study 2: Anticancer Activity
In another study published in the Journal of Medicinal Chemistry, the anticancer activity of this compound was assessed against human cancer cell lines. The results demonstrated a dose-dependent inhibition of cell growth, highlighting its potential as a lead compound in cancer therapy.
Mechanism of Action
The mechanism of action of 7-Chloro-8-fluoro-2-(trifluoromethyl)quinolin-4-OL involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. In the case of receptor interactions, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .
Comparison with Similar Compounds
Key Observations :
- Molecular Weight : Bromine substitution (e.g., 8-bromo analog) increases molar mass but reduces solubility in polar solvents .
- Acidity: The target compound’s pKa (~5.95) is lower than typical phenolic compounds, likely due to electron-withdrawing CF₃ and halogen groups enhancing hydroxyl proton dissociation .
Biological Activity
7-Chloro-8-fluoro-2-(trifluoromethyl)quinolin-4-OL, a member of the quinoline family, has garnered interest in medicinal chemistry due to its potential biological activities, including antibacterial, antiviral, and anticancer properties. This compound features a unique chemical structure that enhances its interaction with biological targets, making it a candidate for further research and development.
Chemical Structure and Properties
The chemical formula for this compound is . The presence of multiple fluorine atoms and a chlorine atom contributes to its unique physicochemical properties, enhancing its lipophilicity and metabolic stability compared to other quinoline derivatives .
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The fluorine substituents increase binding affinity, allowing it to inhibit enzyme activity effectively. This mechanism is crucial in the development of drugs targeting specific pathways involved in diseases such as cancer and bacterial infections .
Antibacterial Activity
Recent studies have shown that quinoline derivatives exhibit significant antibacterial activity against resistant strains of bacteria. For instance, compounds similar to this compound have demonstrated minimum inhibitory concentrations (MICs) ranging from 4 to 20 μg/mL against various Gram-positive bacteria, indicating potent antibacterial properties .
Table 1: Antibacterial Activity of Related Quinoline Compounds
| Compound | MIC (μg/mL) | Activity Type |
|---|---|---|
| 7-Chloro-8-fluoroquinoline | 20 | Moderate |
| Trifluoromethyl-substituted quinoline | 4–8 | High |
| Isoniazid | 0.25 | Standard reference |
Antitubercular Activity
The compound has also been evaluated for antitubercular activity. Studies indicate that derivatives with similar structural characteristics outperform traditional antitubercular agents like rifampin and isoniazid, showcasing enhanced efficacy against Mycobacterium tuberculosis .
Anticancer Potential
In addition to its antibacterial properties, research has highlighted the anticancer potential of quinoline derivatives. In vitro studies have shown that these compounds can induce apoptosis in cancer cell lines, suggesting their utility as chemotherapeutic agents .
Case Studies
- Antibacterial Efficacy : A study conducted by Inam et al. synthesized several hydrazone derivatives based on quinoline scaffolds. Among these, compounds structurally similar to this compound exhibited superior anti-tuberculosis activity compared to standard drugs .
- Mechanistic Insights : Research by Thomas et al. explored the metabolic stability of fluorinated quinolines, revealing that substitutions at the C-7 position significantly enhance enzyme inhibition profiles while maintaining low clearance rates in vivo .
Q & A
Q. What are the standard synthetic routes for 7-chloro-8-fluoro-2-(trifluoromethyl)quinolin-4-ol, and how can purity be validated?
Answer: The synthesis of fluorinated quinolines often involves cyclization of substituted anilines with trifluoromethyl-containing ketones or esters. For example, a modified "Watering Protocol" has been reported for analogous compounds, where m-phenylenediamine reacts with ethyl trifluoroacetoacetate under controlled heating (353 K for 48 h) to form the quinolinone core . Post-synthetic halogenation (chlorination/fluorination) can introduce the 7-chloro and 8-fluoro substituents. Purity validation typically employs high-performance liquid chromatography (HPLC) with UV detection (>97% purity threshold) and nuclear magnetic resonance (NMR) to confirm structural integrity .
Q. What spectroscopic techniques are critical for characterizing this compound?
Answer:
- 1H/13C NMR : Essential for verifying substituent positions and trifluoromethyl group integration. For example, distinct aromatic proton signals in the δ 6.10–7.16 ppm range and CF3 coupling patterns are diagnostic .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., calculated m/z for C11H5ClF4NO: 294.01) and isotopic patterns from chlorine/fluorine .
- X-ray Diffraction : Resolves crystallographic conformation, as demonstrated for structurally similar 7-amino-4-hydroxy-4-trifluoromethylquinolinone derivatives .
Q. How can solubility and stability be assessed for this compound in experimental settings?
Answer:
- Solubility : Test in polar (DMSO, methanol) and non-polar solvents (dichloromethane) via gravimetric analysis. Fluorinated quinolines often exhibit limited aqueous solubility but dissolve in DMSO (>50 mg/mL) .
- Stability : Conduct accelerated degradation studies under varying pH (2–12), temperature (4–40°C), and light exposure. Monitor via HPLC for decomposition products (e.g., hydrolysis of the hydroxyl group) .
Advanced Research Questions
Q. How do reaction conditions influence regioselectivity during halogenation of the quinoline core?
Answer: Regioselectivity in halogenation (e.g., chlorination at C7 vs. C6) depends on electronic and steric factors. For example, the electron-withdrawing trifluoromethyl group at C2 directs electrophilic substitution to C8 (para to CF3), while fluorine’s ortho/para-directing effects may compete. Controlled addition of chlorinating agents (e.g., POCl3) at 0–5°C minimizes side reactions . Computational studies (DFT) can predict reactive sites by analyzing frontier molecular orbitals .
Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?
Answer:
- Dynamic NMR : Detect rotational barriers in trifluoromethyl groups or hydrogen-bonded OH groups, which may cause signal broadening .
- Variable Temperature Studies : Resolve overlapping peaks by altering thermal conditions (e.g., –40°C to 80°C) .
- Isotopic Labeling : Use deuterated solvents or 19F-labeled analogs to simplify complex splitting patterns .
Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced biological activity?
Answer:
- Substituent Effects : Fluorine at C8 enhances metabolic stability, while the C7 chloro group may improve target binding (e.g., kinase inhibition) .
- Trifluoromethyl Role : The CF3 group at C2 increases lipophilicity and electron-withdrawing effects, modulating π-stacking interactions in enzyme pockets .
- Hydroxyl Group : Hydrogen bonding at C4-OH is critical for interactions with biological targets (e.g., metal ions in enzymatic active sites) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
